molecular formula C21H24F4N2O3 B11067104 2,2,2-trifluoroethyl 2-{[2-(7-fluoro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexanecarboxylate

2,2,2-trifluoroethyl 2-{[2-(7-fluoro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexanecarboxylate

Cat. No.: B11067104
M. Wt: 428.4 g/mol
InChI Key: WVASHTRQOJJJRO-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUOROETHYL 2-({[2-(7-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE is a complex organic compound featuring multiple functional groups, including trifluoroethyl, indole, and cyclohexane carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUOROETHYL 2-({[2-(7-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Attachment of the Trifluoroethyl Group:

    Cyclohexane Carboxylate Formation: The cyclohexane carboxylate moiety can be introduced via esterification reactions.

    Final Coupling: The final step involves coupling the indole derivative with the cyclohexane carboxylate under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,

Properties

Molecular Formula

C21H24F4N2O3

Molecular Weight

428.4 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-[2-(7-fluoro-2-methyl-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C21H24F4N2O3/c1-12-13(14-7-4-8-17(22)18(14)27-12)9-10-26-19(28)15-5-2-3-6-16(15)20(29)30-11-21(23,24)25/h4,7-8,15-16,27H,2-3,5-6,9-11H2,1H3,(H,26,28)

InChI Key

WVASHTRQOJJJRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CCNC(=O)C3CCCCC3C(=O)OCC(F)(F)F

Origin of Product

United States

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